3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBDVMRWAPPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring is formed by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Piperidino Substitution: The piperidino group is incorporated through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Research indicates that 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that derivatives of this compound can inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial player in angiogenesis—the formation of new blood vessels that tumors exploit for growth and metastasis.
Case Studies and Research Findings
A comprehensive review of relevant literature reveals several studies focusing on the biological activity and synthesis of this compound:
-
Antiproliferative Studies :
- A study published in Arzneimittelforschung highlighted that related derivatives exhibited high potency against cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cells .
- The incorporation of specific moieties, such as trifluoromethyl groups, has been shown to enhance cytotoxicity due to increased lipophilicity and hydrogen bonding capabilities .
-
Synthetic Methods :
- The synthesis typically involves several key reactions that ensure the structural integrity and biological efficacy of the compound. The methods used are crucial for developing compounds with desired biological effects .
Applications in Cancer Therapy
The primary application of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline lies in oncology:
- Targeting Angiogenesis : By inhibiting VEGFR-2, this compound can potentially be used in therapies aimed at limiting tumor growth through angiogenesis inhibition.
- Combination Therapies : Its ability to induce apoptosis suggests potential use in combination therapies with other anticancer agents to enhance overall treatment efficacy.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of selected derivatives compared to 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline | Trifluoromethyl group enhances lipophilicity | Significant cytotoxicity |
| 5-(Morpholino)[1,2,4]triazolo[4,3-c]quinazoline | Morpholino group affects solubility | Moderate anticancer activity |
| 6-(Dimethylamino)[1,2,4]triazolo[4,3-c]quinazoline | Dimethylamino group alters binding affinity | Lower cytotoxicity compared |
| 7-(Pyrrolidine)[1,2,4]triazolo[4,3-c]quinazoline | Pyrrolidine enhances interaction with biological targets | Variable anticancer effects |
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of histone acetyltransferases, leading to changes in gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Photophysical Comparison
Key Structural Analogues
Triazoloquinazolines vary in substituents and annelation patterns, significantly impacting their properties. Relevant analogs include:
- 5-(4′-Diphenylamino-biphenyl)-3-(4-trifluoromethylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline: Exhibits a fluorescence quantum yield (Φf) of 94% in toluene and strong solid-state emission due to extended π-conjugation from the biphenyl and electron-withdrawing CF3 group .
- Unsubstituted [1,2,4]triazolo[4,3-c]quinazolines: Removal of the aryl group at position 3 increases Φf in solution (e.g., Φf = 45–78%) by reducing non-radiative decay .
- 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl-triazolo[4,3-c]quinazoline : A bioactive derivative with antiproliferative effects in cancer cells (IC50 ~ 5–20 µM) .
Impact of Substituents on Photophysics
Notes:
- 3-(2-Fluorophenyl)-5-piperidino-*: The 2-fluorophenyl group introduces moderate electron-withdrawing effects and steric bulk, likely reducing Φf compared to CF3-substituted analogs but enhancing solubility. Piperidine at position 5 may improve bioavailability .
- Solvatochromism : Substituted triazoloquinazolines exhibit red-shifted emission in polar solvents (e.g., Φf drops in acetonitrile vs. toluene) due to intramolecular charge transfer .
Anticancer Activity
- 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl-* : Induces apoptosis in leukemia L1210 cells via caspase-3 activation and ROS-mediated mitochondrial dysfunction .
- Bis-triazoloquinazolines : DNA intercalators with IC50 values of 2–10 µM against HepG2 and HCT-116 cells .
- VEGFR-2 inhibitors: Derivatives with piperazine substituents show nanomolar binding affinity and antiangiogenic effects .
Comparison with 3-(2-Fluorophenyl)-5-piperidino-*: The piperidine group may enhance cell permeability compared to morpholine or unsubstituted analogs. However, the absence of strong electron-withdrawing groups (e.g., NO2) likely reduces cytotoxic potency.
Antifungal Activity
- Triazolo[4,3-c]thiadiazines : Exhibit moderate antifungal activity (MIC = 8–32 µg/mL) against Candida spp. .
- 3-Benzylidineamino-triazoles: Active against Aspergillus via inhibition of ergosterol synthesis .
Key Routes for Triazoloquinazolines
Cyclocondensation: Reaction of 4-hydrazinoquinazolines with orthoesters under solvent-free conditions yields [1,2,4]triazolo[4,3-c]quinazolines (e.g., 83–84% yield) .
Suzuki–Miyaura Coupling : Introduces aryl/heteroaryl groups at position 5 (e.g., biphenyl derivatives) using Pd catalysis .
Dimroth Rearrangement : Acid-mediated isomerization converts [4,3-c]- to [1,5-c]-annelated products .
Synthesis of 3-(2-Fluorophenyl)-5-piperidino-*: Likely involves:
- Cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters.
- Suzuki coupling with 2-fluorophenylboronic acid and piperidine substitution.
Biological Activity
3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and antimalarial properties. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18FN
- Molecular Weight : 347.397 g/mol
The compound features a triazoloquinazoline scaffold, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit notable cytotoxic activities against various cancer cell lines. For instance, a related compound showed significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines. The presence of different substituents, such as trifluoromethyl groups, enhances the binding affinity to DNA and increases cytotoxic activity due to improved hydrophobic interactions and hydrogen bonding capabilities .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound 16 | HepG2 | 6.29 |
| Compound 17 | HCT-116 | 3.00 |
| Compound 18 | HepG2 | 8.00 |
Antimalarial Activity
The potential antimalarial activity of compounds similar to 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline has been explored through virtual screening and molecular docking studies targeting falcipain-2 (FP-2), a crucial enzyme in the lifecycle of Plasmodium falciparum. Compounds exhibiting inhibitory action against FP-2 could lead to effective treatments for malaria .
Table 2: Antimalarial Activity of Related Compounds
| Compound ID | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | FP-2 | 4.98 |
| Compound B | FP-2 | 2.24 |
The mechanism by which triazoloquinazoline compounds exert their biological effects often involves intercalation into DNA and inhibition of topoisomerases. This dual action not only disrupts DNA replication but also induces apoptosis in cancer cells. Furthermore, the ability to form stable complexes with target enzymes enhances their therapeutic efficacy against both cancer and malaria.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various triazoloquinazoline derivatives on HCT-116 cells, revealing that bulky substituents negatively impacted cytotoxicity due to steric hindrance.
- Antimalarial Efficacy : Another investigation focused on the synthesis and evaluation of triazoloquinazoline derivatives against chloroquine-resistant strains of P. falciparum, confirming their potential as novel antimalarial agents.
Q & A
Q. What are the common synthetic routes for preparing triazolo[4,3-c]quinazoline derivatives?
Triazolo[4,3-c]quinazoline derivatives are typically synthesized via hydrazine-mediated cyclization. A key intermediate, 4-hydrazinylquinazoline, is prepared by reacting quinazoline-4-thiol with hydrazine hydrate in an alcoholic medium. Subsequent cyclization with reagents like triethyl orthoformate, acetic acid, or benzoyl chloride yields fused triazoloquinazoline derivatives (e.g., 67–72% yields). Structural confirmation is achieved using -NMR, -NMR, and elemental analysis .
Q. How is the cytotoxicity of triazoloquinazoline derivatives evaluated in preliminary studies?
Standard cytotoxicity screening involves in vitro assays using human cancer cell lines (e.g., HeLa). Cells are treated with varying compound concentrations (e.g., 1–10 µg/mL), and viability is assessed via MTT or similar assays. The IC (concentration inhibiting 50% growth) and IC (complete inhibition) values are calculated and compared to benchmarks (e.g., NCI’s 4 µg/mL threshold for anticancer potential). Morphological changes (e.g., necrosis) are documented via microscopy .
Table 1: Cytotoxicity Profile of NTCHMTQ (Example from )
| Cell Line | IC (µg/mL) | IC (µg/mL) | Observed Effects |
|---|---|---|---|
| HeLa | <4 | 10 | Necrosis, cytoskeletal disruption |
Advanced Research Questions
Q. How can contradictions in DNA interaction data be resolved for triazoloquinazoline derivatives?
While some triazoloquinazolines exhibit cytotoxicity, electrochemical biosensor studies (e.g., DNA-modified screen-printed electrodes) may show no direct DNA damage. This suggests alternative mechanisms, such as protein kinase inhibition or microtubule disruption. Follow-up studies should include:
Q. What advanced spectroscopic methods characterize photophysical properties of triazoloquinazolines?
Fluorescent triazoloquinazolines (e.g., 5-diphenylamino derivatives) are analyzed using:
- UV/Vis spectroscopy : Absorption maxima (e.g., 350–400 nm in toluene).
- Photoluminescence (PL) : Emission wavelengths (e.g., 450–550 nm) and quantum yields (up to 94% in toluene).
- Solvatochromism studies : Solvent polarity-dependent shifts in emission (e.g., bathochromic shifts in acetonitrile vs. toluene).
- X-ray crystallography : Confirm non-planar molecular conformations and substituent orientation .
Table 2: Photophysical Data for 5-(4'-Diphenylamino-biphenyl)-triazoloquinazoline
| Solvent | (nm) | (nm) | Quantum Yield (%) |
|---|---|---|---|
| Toluene | 375 | 480 | 94 |
| Acetonitrile | 385 | 520 | 68 |
Q. How do structural modifications influence benzodiazepine receptor affinity in triazoloquinazolines?
Substituents at the 2-position (e.g., 2-fluorophenyl) enhance binding to the benzodiazepine (BZ) receptor. For example, 9-chloro-2-(2-fluorophenyl) derivatives exhibit sub-nanomolar affinity (IC ~4 nM) in radioligand displacement assays. Key strategies include:
Q. What methodologies address low yields in triazoloquinazoline synthesis?
Optimization strategies include:
- Catalytic cyclization : Use iodine or Pd catalysts for regioselective ring closure.
- Dimroth rearrangement : Convert [1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] isomers via acid-catalyzed ring reorganization (e.g., HCl in dichloromethane, 60–80% yields).
- Microwave-assisted synthesis : Reduce reaction time and improve purity .
Q. How are computational models used to predict triazoloquinazoline bioactivity?
In silico approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
